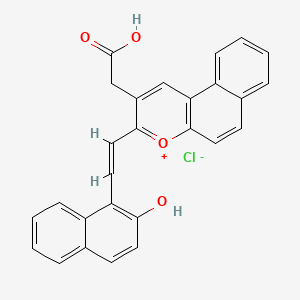
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromenium core with carboxymethyl and hydroxy-naphthyl substituents, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride typically involves multi-step organic reactions. The process begins with the preparation of the chromenium core, followed by the introduction of the carboxymethyl and hydroxy-naphthyl groups through various substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced forms of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride
- 2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(E)chromenium chloride
Uniqueness
2-(Carboxymethyl)-3-(2-(2-hydroxy-1-naphthyl)vinyl)benzo(F)chromenium chloride stands out due to its specific substitution pattern and the presence of both carboxymethyl and hydroxy-naphthyl groups
Properties
CAS No. |
764661-38-3 |
|---|---|
Molecular Formula |
C27H19ClO4 |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
2-[3-[(Z)-2-(2-hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride |
InChI |
InChI=1S/C27H18O4.ClH/c28-24-12-9-17-5-1-3-7-20(17)22(24)11-14-25-19(16-27(29)30)15-23-21-8-4-2-6-18(21)10-13-26(23)31-25;/h1-15H,16H2,(H-,28,29,30);1H/b14-11-; |
InChI Key |
NZOXXPCCUNCPGR-IRIIKGHASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=[O+]3)/C=C\C4=C(C=CC5=CC=CC=C54)O)CC(=O)O.[Cl-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=[O+]3)C=CC4=C(C=CC5=CC=CC=C54)O)CC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















